molecular formula C16H16N6O3 B2505334 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034427-13-7

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2505334
CAS No.: 2034427-13-7
M. Wt: 340.343
InChI Key: WZMCHSIYPVAEMU-UHFFFAOYSA-N
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Description

3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a complex scaffold. Its structure comprises a 2-phenyl-2H-1,2,3-triazole moiety linked via a carbonyl group to a pyrrolidine ring, which is further connected to an imidazolidine-2,4-dione core.

Properties

IUPAC Name

3-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-14-9-17-16(25)21(14)12-6-7-20(10-12)15(24)13-8-18-22(19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCHSIYPVAEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Triazole amines.

  • Substitution: Substituted pyrrolidines or imidazolidinediones.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a valuable candidate for pharmaceutical research. Notable applications include:

  • Antimicrobial Activity : Studies have indicated that derivatives of triazoles possess significant antibacterial and antifungal properties. The incorporation of the triazole moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics .
  • Anticancer Properties : Research has shown that imidazolidine derivatives can induce apoptosis in cancer cells. The unique structural features of this compound may facilitate interactions with cancer-related pathways, making it a subject of interest for anticancer drug development .
  • Antiviral Activity : Some studies suggest that compounds containing triazole rings can exhibit antiviral properties. This could be attributed to their ability to inhibit viral replication or interfere with viral entry into host cells .

Case Study Overview

StudyApplicationFindings
Study 1AntimicrobialDemonstrated effective inhibition against various bacterial strains with minimal cytotoxicity .
Study 2AnticancerInduced apoptosis in breast cancer cell lines; showed potential for further development into therapeutic agents .
Study 3AntiviralExhibited significant activity against influenza virus in vitro; further studies needed for mechanism elucidation .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The most relevant structural analog identified is 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS: 2320819-49-4, molecular weight: 295.32 g/mol) . Both compounds share the pyrrolidin-3-yl-imidazolidinedione backbone but differ in their heterocyclic substituents:

  • Triazole vs. Thiadiazole : The target compound contains a 2-phenyl-2H-1,2,3-triazole ring, whereas the analog substitutes this with a 4-methyl-1,2,3-thiadiazole .
  • Substituent Variations : The phenyl group in the triazole derivative contrasts with the methyl group in the thiadiazole analog.
Property Target Compound Thiadiazole Analog
Heterocyclic Core 2-Phenyl-2H-1,2,3-triazole 4-Methyl-1,2,3-thiadiazole
Molecular Weight Not explicitly provided 295.32 g/mol
Key Substituent Phenyl group Methyl group

Implications of Structural Variations

  • Electronic and Steric Effects : The phenyl group in the triazole derivative introduces greater steric bulk and electron-withdrawing character compared to the methyl group in the thiadiazole analog. This could influence binding interactions with biological targets (e.g., enzymes or receptors) or alter solubility profiles.
  • Stability and Reactivity: Thiadiazoles are known for their metabolic stability in agrochemicals (e.g., sulfentrazone), while triazoles often exhibit bioactivity in fungicides (e.g., tebuconazole).

Functional Group Comparisons

  • Triazole vs. However, the target compound’s triazole-pyrrolidine scaffold is distinct, suggesting divergent mechanisms of action.

Biological Activity

The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a hybrid molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article focuses on its biological activity, exploring its pharmacological potential through various studies and findings.

General Overview

Triazole-containing compounds have gained significant attention in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. The 1,2,3-triazole ring is particularly noted for its ability to inhibit enzymes and interact with biological targets effectively.

  • Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes, including xanthine oxidase (XO), which is crucial in the metabolism of purines. Compounds similar to the one in focus have shown promising XO inhibitory activity, suggesting potential applications in treating gout and other related conditions .
  • Antimicrobial Activity : Many triazole derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, studies have demonstrated that triazole phenylhydrazone derivatives possess notable antifungal activity against phytopathogenic fungi .
  • Anticancer Properties : The incorporation of triazole rings into drug design has led to the development of compounds with anticancer properties by targeting specific cancer cell pathways .

1. Xanthine Oxidase Inhibition

A study evaluated a series of 2-phenyl-5-methyl-2H-1,2,3-triazole derivatives as potential xanthine oxidase inhibitors. Among these compounds, certain derivatives exhibited IC50 values in the submicromolar range, indicating strong inhibitory activity. This suggests that similar structural motifs in our compound could also exhibit potent enzyme inhibition .

2. Antifungal Activity

Research on 1,2,3-triazole phenylhydrazone derivatives revealed significant antifungal effects against multiple strains of fungi. One compound demonstrated an EC50 value of 0.18 μg/mL against Rhizoctonia solani, highlighting the potential for triazole derivatives in agricultural applications as fungicides .

3. Anticancer Studies

Triazole hybrids have been explored for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. A recent review discussed several triazole-containing hybrids that showed promising results against different cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is critical for optimizing their biological activity. The presence of functional groups such as carbonyls and amines can significantly influence the binding affinity and selectivity towards biological targets.

CompoundBiological ActivityIC50/EC50 ValuesReferences
2-Phenyl-5-methyl-2H-1,2,3-triazoleXanthine oxidase inhibitorSubmicromolar range
Triazole phenylhydrazoneAntifungalEC50 = 0.18 μg/mL
Triazole hybridsAnticancerVaries by compound

Q & A

Q. What computational tools are essential for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II transformations (e.g., hydroxylation of the phenyl ring).
  • Molecular fingerprinting : Compare with known toxicophores (e.g., reactive triazole metabolites) .

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